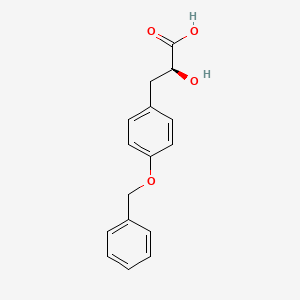

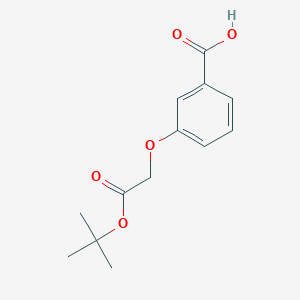

3-(2-(叔丁氧基)-2-氧乙氧基)苯甲酸

描述

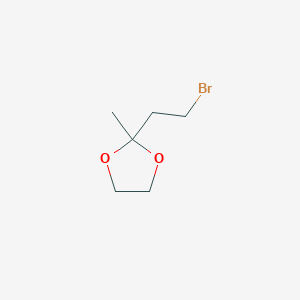

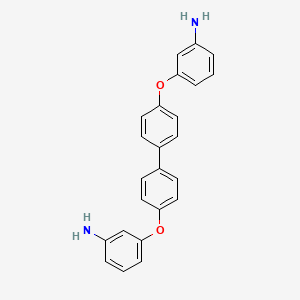

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a chemical compound that can be considered a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is substituted with a 2-(tert-butoxy)-2-oxoethoxy group. This modification introduces tert-butoxy and oxoethoxy functionalities, which could potentially affect the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves selective functionalization and protection strategies. For instance, a practical synthesis method has been developed for a dipeptide mimetic that includes the regioselective functionalization of ring nitrogens and an amino group, which could be analogous to the synthesis of the tert-butoxy benzoic acid derivative . Additionally, selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been reported, which could be relevant for the synthesis of the tert-butoxy benzoic acid derivative by targeting the para position relative to the carboxylate group .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be complex, as demonstrated by the crystal and molecular structures of a related benzodioxaphosphepine derivative. X-ray structural analysis revealed monoclinic crystals with pseudosymmetry and distorted-tetrahedral coordination of phosphorous atoms . This suggests that the tert-butoxy benzoic acid derivative may also exhibit interesting structural features, potentially affecting its intermolecular interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid would likely be influenced by the presence of the tert-butoxy and oxoethoxy groups. These groups could participate in various chemical reactions, such as esterification, amidation, or further functionalization. The synthesis methods mentioned earlier provide insights into the types of chemical reactions that could be employed to modify the benzoic acid core and introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be inferred from studies on benzoic acid and its derivatives. Terahertz spectroscopy has been used to investigate the intermolecular vibrations of benzoic acid derivatives, revealing distinct absorption features and temperature-dependent behavior . These findings suggest that the tert-butoxy benzoic acid derivative may also exhibit unique spectroscopic characteristics, which could be useful for its identification and for studying its intermolecular interactions.

科学研究应用

晶体学和磁性

3-(N-tert-Butyl-N-aminoxyl)苯甲酸,一个结构相关的化合物,在晶体学和磁性方面显示出独特的性质。它形成互变氧化物链到芳基CH接触,并在较低温度下表现出反铁磁性质。这表明在磁性材料研究中具有潜在应用(Baskett & Lahti, 2005)。

与酚的反应

与感兴趣化合物中的叔丁氧自由基密切相关的叔丁氧基团与酚反应形成苯氧自由基。这种反应已被研究,因其在有机化学中的重要性和在合成复杂分子方面的潜在应用(Das et al., 1981)。

潜在镇痛和局部麻醉应用

苯甲酸和肉桂酸的某些衍生物,包括叔丁基酯,已被合成用于潜在的镇痛和局部麻醉用途。这些研究表明类似化合物可能具有医学应用(Gringauz, 1970)。

聚合物研究

叔丁氧基团已被用于聚合物研究,特别是在引发过程中。这些研究对于新型聚合材料的开发具有重要意义(Allen & Bevington, 1961)。

合成和生物学性质

涉及苯甲酸衍生物的叔丁基酯的合成研究,包括与头孢菌素酸磺酮的反应,突出了在制药应用中的潜力,尤其是作为弹性蛋白酶抑制剂和细胞毒性剂(Grigan et al., 2000)。

分子结构分析

关于3,5-二叔丁基-4-羟基苯甲酸等相关化合物的分子结构和性质研究,为了解3-(2-(叔丁氧基)-2-氧乙氧基)苯甲酸在材料科学和药物设计中的化学行为和潜在应用提供了见解(Mathammal et al., 2016)。

未来方向

属性

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTRVSNTDAQAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465162 | |

| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

CAS RN |

313709-63-6 | |

| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)